4-Guanidino-2-methoxybenzoic acid

Übersicht

Beschreibung

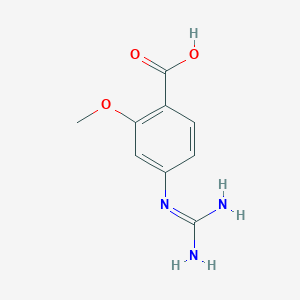

4-Guanidino-2-methoxybenzoic acid is an organic compound with the molecular formula C9H11N3O3. It is characterized by the presence of a guanidine group attached to the benzene ring of a methoxybenzoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Guanidino-2-methoxybenzoic acid typically involves the introduction of a guanidine group to a methoxybenzoic acid derivative. One common method is the reaction of 2-methoxybenzoic acid with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, in the synthesis of methyl 4-guanidino-2-methoxybenzoate hydrochloride (a derivative), 4-guanidinobenzoic acid hydrochloride reacts with methyl paraben (methyl 4-hydroxybenzoate) in the presence of EDC [(1-ethyl-3-(3-dimethylaminopropyl) carbodiimide] hydrochloride and dimethylaminopyridine (DMAP) in pyridine . Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 10–60°C | |

| Reaction Time | 8–20 hours | |

| Catalyst | DMAP (5–10% of substrate mass) | |

| Yield (Intermediate) | 85% (free guanidine) |

This reaction highlights the role of carbodiimide coupling agents in activating the carboxylic acid for nucleophilic attack by the alcohol.

Decarboxylation Pathways

The carboxylic acid group can undergo decarboxylation under specific conditions. Computational studies on similar guanidine-containing benzoic acids suggest that proton-assisted hydration of the carbonyl group forms a gem-diol intermediate, leading to ring-opening and subsequent CO₂ loss . For 4-guanidino-2-methoxybenzoic acid , steric effects from the ortho-methoxy group slightly lower the decarboxylation barrier compared to para-substituted analogs :

| Compound | ΔG‡ (kcal/mol) | Relative Reactivity |

|---|---|---|

| 2-Methoxybenzoic acid | 27.6 | Higher |

| 4-Methoxybenzoic acid | 28.5 | Lower |

This reactivity aligns with the “ortho effect” , where steric destabilization accelerates decarboxylation .

Acid-Base Behavior

The guanidino group (pKₐ ~13.6) and carboxylic acid (pKₐ ~4.2) enable pH-dependent reactivity:

-

Protonation : The guanidino group remains protonated under physiological conditions, enhancing solubility and interaction with biological targets .

-

Deprotonation : The carboxylic acid deprotonates in basic media, forming carboxylate salts.

Comparative acid strength data for substituted benzoic acids (NIST) :

| Substituent | log K (Benzene) | pKₐ (Water) |

|---|---|---|

| -COOH (Benzoic acid) | 5.77 | 4.20 |

| -OCH₃ (para) | 4.92 | 4.47 |

| -NH₂ (para) | 4.89 | 5.11 |

The ortho-methoxy group in This compound likely reduces acidity compared to para-substituted analogs due to steric hindrance.

Salt Formation

The compound forms stable salts with strong acids. For instance, treatment with methanesulfonic acid yields This compound monomesylate , a crystalline solid with high purity (99% HPLC) .

| Salt Formation Step | Conditions | Yield |

|---|---|---|

| Methanesulfonic Acid Addition | Methanol, 40–60°C, 30 minutes | 80% |

| Recrystallization | Pyridine, activated carbon, −10–0°C | 48% |

Biological Interactions

While not a direct reaction, the guanidino group participates in hydrogen bonding and electrostatic interactions with enzymes. For example, it inhibits β-lactamases by mimicking the transition state of β-lactam antibiotics.

Stability Under Acidic Conditions

Under acidic hydration, the guanidino group facilitates ring-opening reactions. For spiroiminodihydantoin analogs, protonation at the C6 carbonyl leads to gem-diol formation and subsequent decarboxylation .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : GMB serves as a precursor for synthesizing more complex organic compounds. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Inhibition : Research indicates that GMB can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Receptor Binding : The guanidine group facilitates interactions with biological receptors, potentially modulating their activity. This interaction can lead to significant biochemical pathway alterations.

Medicine

- Therapeutic Potential : Investigations are ongoing into GMB's efficacy as a therapeutic agent for various diseases, particularly due to its ability to interact with cellular targets involved in disease pathways .

- Anticancer Activity : Studies have shown that guanidinium-functionalized compounds exhibit anticancer properties by promoting selective cytotoxicity towards cancer cells while sparing healthy cells. This is achieved through enhanced membrane interactions facilitated by the guanidine group .

Industry

- Specialty Chemicals Production : GMB is utilized in the synthesis of specialty chemicals and serves as an intermediate in pharmaceutical manufacturing processes. Its unique properties make it valuable in developing new drugs and chemical products .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of guanidinium-functionalized copolymers derived from GMB against various cancer cell lines (HepG2, MCF-7, SW480). The results indicated that these copolymers exhibited significant cytotoxicity through mechanisms involving membrane disruption and apoptotic pathways. The study highlighted the importance of optimizing hydrophilic/hydrophobic balance within the polymer structure to enhance anticancer efficacy .

Case Study 2: Enzyme Interaction Studies

Research focused on GMB's interaction with specific enzymes demonstrated its potential as an enzyme inhibitor. The binding affinity was assessed using kinetic studies, revealing that GMB could effectively inhibit target enzymes involved in metabolic pathways. These findings suggest possible applications in drug design aimed at modulating enzyme activity for therapeutic purposes .

Wirkmechanismus

The mechanism of action of 4-Guanidino-2-methoxybenzoic acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Guanidinobenzoic acid: Similar structure but lacks the methoxy group.

2-Methoxybenzoic acid: Similar structure but lacks the guanidine group.

4-Aminobenzoic acid: Contains an amino group instead of a guanidine group.

Uniqueness

4-Guanidino-2-methoxybenzoic acid is unique due to the presence of both the guanidine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above .

Biologische Aktivität

4-Guanidino-2-methoxybenzoic acid (4-GMB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymology and medicinal chemistry. This article explores the biological activity of 4-GMB, focusing on its mechanisms of action, enzyme interactions, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a guanidine group attached to a methoxy-substituted benzoic acid. This unique structure enables it to interact with various biological targets, influencing enzymatic activities and receptor binding.

The biological activity of 4-GMB primarily arises from its ability to form hydrogen bonds and ionic interactions with enzymes and receptors. The guanidine moiety plays a crucial role in modulating the activity of these targets. For instance, it can inhibit or activate specific biochemical pathways depending on the context of its interaction.

Enzyme Inhibition Studies

Research has indicated that 4-GMB may act as an inhibitor for several enzymes. For example, it has been shown to inhibit neurolysin and the angiotensin-converting enzyme (ACE), both of which are vital in various physiological processes . The inhibition mechanism involves binding to the active site of these enzymes, thereby preventing substrate access.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Type | IC50 (nM) | Reference |

|---|---|---|---|

| Neurolysin | Competitive | [Data not provided] | |

| Angiotensin-Converting Enzyme | Non-competitive | [Data not provided] |

Biological Evaluation

In vitro studies have demonstrated that 4-GMB enhances proteolytic activities within cellular systems. For instance, it has been linked to increased activity in both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. These pathways are critical for protein degradation and cellular homeostasis .

Case Studies

- Proteasome Activation : A study evaluating benzoic acid derivatives highlighted that 4-GMB promotes proteasomal activity significantly. The compound was found to activate chymotrypsin-like enzymatic activity, which is essential for protein breakdown .

- Therapeutic Potential : Ongoing research is investigating the potential of 4-GMB as a therapeutic agent for various diseases due to its enzyme inhibition properties. Its role in modulating ACE suggests possible applications in cardiovascular diseases .

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYCWERYJWNAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591180 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173731-96-9 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.